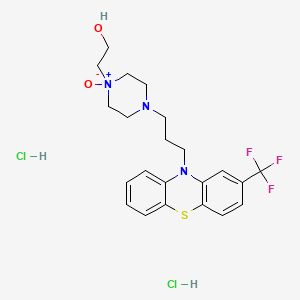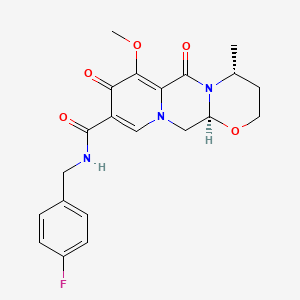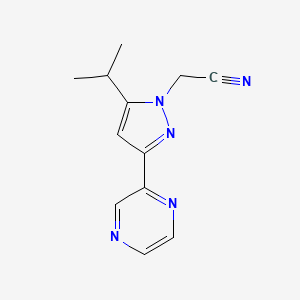
2-Propanone, 1-(4-hydroxy-2,6-dimethoxyphenyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Dimethoxy-4-hydroxyphenyl)acetone is a chemical compound with the molecular formula C10H12O4. This compound is characterized by the presence of a phenyl ring substituted with two methoxy groups and a hydroxyl group, along with an acetone moiety.
Synthetic Routes and Reaction Conditions:
Starting from 2,6-Dimethoxybenzene:
The synthesis can begin with 2,6-dimethoxybenzene, which undergoes nitration to form 2,6-dimethoxy-4-nitrobenzene.
Reduction of the nitro group to an amino group followed by diazotization and replacement with a hydroxyl group yields 2,6-dimethoxy-4-hydroxybenzene.
Finally, Friedel-Crafts acylation with acetyl chloride in the presence of an aluminum chloride catalyst produces (2,6-dimethoxy-4-hydroxyphenyl)acetone.
Starting from 4-Hydroxyacetophenone:
Another approach involves starting with 4-hydroxyacetophenone, which undergoes O-methylation using methyl iodide in the presence of a base to form 2,6-dimethoxy-4-hydroxyacetophenone.
Industrial Production Methods:
Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high yield. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation:
Oxidation of (2,6-dimethoxy-4-hydroxyphenyl)acetone can lead to the formation of corresponding quinones.
Common reagents: Potassium permanganate (KMnO4), chromic acid (H2CrO4).
Reduction:
Reduction of the carbonyl group can yield the corresponding alcohol, (2,6-dimethoxy-4-hydroxyphenyl)methanol.
Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution:
Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to various derivatives.
Common reagents: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (FeCl3).
Major Products Formed:
Quinones, alcohols, halogenated derivatives, and other substituted phenyl compounds.
科学的研究の応用
(2,6-Dimethoxy-4-hydroxyphenyl)acetone has diverse applications in scientific research, including:
Chemistry:
It serves as a building block for the synthesis of more complex organic molecules.
Used in the study of reaction mechanisms and kinetics.
Biology:
Investigated for its potential biological activities, such as antioxidant properties.
Studied for its role in enzyme inhibition and modulation of biological pathways.
Medicine:
Explored for its therapeutic potential in treating various diseases.
Investigated for its anti-inflammatory and anticancer properties.
Industry:
Utilized in the production of dyes, pigments, and other industrial chemicals.
Employed in the development of new materials with specific properties.
作用機序
The mechanism by which (2,6-dimethoxy-4-hydroxyphenyl)acetone exerts its effects involves:
Molecular Targets: Interaction with specific enzymes and receptors.
Pathways Involved: Modulation of signaling pathways related to inflammation, oxidative stress, and cell proliferation.
類似化合物との比較
4-Hydroxyphenylacetone: Similar structure but lacks methoxy groups.
2-Hydroxy-4,6-dimethoxyacetophenone: Similar but with a different position of the hydroxyl group.
2,6-Dimethoxybenzene: Lacks the acetone moiety.
Uniqueness:
(2,6-Dimethoxy-4-hydroxyphenyl)acetone is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity.
Would you like more information on any specific aspect of this compound?
特性
CAS番号 |
2215-80-7 |
|---|---|
分子式 |
C11H14O4 |
分子量 |
210.23 g/mol |
IUPAC名 |
1-(4-hydroxy-2,6-dimethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C11H14O4/c1-7(12)4-9-10(14-2)5-8(13)6-11(9)15-3/h5-6,13H,4H2,1-3H3 |
InChIキー |
PSOSBAWVFAPART-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=C(C=C(C=C1OC)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2R,3R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol](/img/structure/B15291377.png)


![(3R,4aS,7R,7'R,8R,8'R,8aS)-7'-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-yl]-3,4',8'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-cyclopenta[g][1]benzofuran]-6'-one](/img/structure/B15291392.png)






